molecular formula C13H17NO4 B8186771 (3S,4S)-(3-Hydroxy-tetrahydro-pyran-4-yl)-carbamic acid benzyl ester

(3S,4S)-(3-Hydroxy-tetrahydro-pyran-4-yl)-carbamic acid benzyl ester

Cat. No.: B8186771
M. Wt: 251.28 g/mol
InChI Key: NNPZVJYFQGRHEV-NWDGAFQWSA-N
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Description

(3S,4S)-(3-Hydroxy-tetrahydro-pyran-4-yl)-carbamic acid benzyl ester is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a tetrahydropyran ring, a hydroxy group, and a carbamic acid benzyl ester moiety, making it an interesting subject for research in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3S,4S)-(3-Hydroxy-tetrahydro-pyran-4-yl)-carbamic acid benzyl ester typically involves the following steps:

    Formation of the Tetrahydropyran Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Hydroxy Group: This step may involve selective hydroxylation reactions.

    Formation of the Carbamic Acid Benzyl Ester Moiety: This can be done through esterification reactions involving benzyl alcohol and carbamic acid derivatives.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Advanced techniques such as continuous flow chemistry and catalytic processes may be employed to enhance efficiency.

Types of Reactions:

    Oxidation: The hydroxy group can undergo oxidation to form corresponding ketones or aldehydes.

    Reduction: The ester moiety can be reduced to form alcohols.

    Substitution: The hydroxy group can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate) under controlled conditions.

    Reduction: Reagents like LiAlH₄ (Lithium aluminium hydride) or NaBH₄ (Sodium borohydride).

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives.

Scientific Research Applications

(3S,4S)-(3-Hydroxy-tetrahydro-pyran-4-yl)-carbamic acid benzyl ester has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of (3S,4S)-(3-Hydroxy-tetrahydro-pyran-4-yl)-carbamic acid benzyl ester involves its interaction with specific molecular targets and pathways. The hydroxy group and carbamic acid ester moiety may play crucial roles in binding to enzymes or receptors, leading to modulation of their activities. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

  • (3S,4S)-(3-Hydroxy-tetrahydro-pyran-4-yl)-carbamic acid methyl ester
  • (3S,4S)-(3-Hydroxy-tetrahydro-pyran-4-yl)-carbamic acid ethyl ester

Comparison:

  • Structural Differences: The primary difference lies in the ester moiety, where the benzyl group is replaced by methyl or ethyl groups in similar compounds.
  • Unique Properties: The benzyl ester moiety in (3S,4S)-(3-Hydroxy-tetrahydro-pyran-4-yl)-carbamic acid benzyl ester may confer unique binding properties and biological activities compared to its methyl and ethyl counterparts.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

benzyl N-[(3S,4S)-3-hydroxyoxan-4-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO4/c15-12-9-17-7-6-11(12)14-13(16)18-8-10-4-2-1-3-5-10/h1-5,11-12,15H,6-9H2,(H,14,16)/t11-,12+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNPZVJYFQGRHEV-NWDGAFQWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(C1NC(=O)OCC2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC[C@H]([C@H]1NC(=O)OCC2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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